Product packaging for 3-Phenylisothiazole-4-carbonitrile(Cat. No.:CAS No. 13950-68-0)

3-Phenylisothiazole-4-carbonitrile

Cat. No.: B169891
CAS No.: 13950-68-0
M. Wt: 186.24 g/mol
InChI Key: LKHZZEODTDWANF-UHFFFAOYSA-N
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Description

3-Phenylisothiazole-4-carbonitrile is a chemical compound featuring an isothiazole core, a five-membered aromatic ring known for its presence in biologically active molecules and various pharmacological applications . The compound's structure, which integrates a phenyl ring and a nitrile group on the isothiazole scaffold, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Isothiazole derivatives, as a compound class, are widely investigated for their diverse biological activities. While specific mechanistic studies on this compound are not available in the public domain, related structural analogs have demonstrated significant potential in scientific research. For instance, heterocyclic compounds bearing thiazole and thiadiazole rings are known to exhibit anticancer activity by inhibiting molecular targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which plays a critical role in cell proliferation and survival . Furthermore, such derivatives are frequently explored as anti-inflammatory agents targeting pathways like COX/LOX, MAPK, and JAK-STAT . The structural features of this compound suggest its primary research value lies in its utility as a building block for the synthesis of more complex heterocyclic systems. Researchers can leverage its reactive sites for further functionalization to create novel derivatives for screening in various biochemical and pharmacological assays. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2S B169891 3-Phenylisothiazole-4-carbonitrile CAS No. 13950-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZZEODTDWANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333592
Record name 3-Phenylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-68-0
Record name 3-Phenylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenylisothiazole 4 Carbonitrile and Its Derivatives

Strategies for Isothiazole (B42339) Ring Formation Leading to 3-Phenylisothiazole-4-carbonitrile

The construction of the isothiazole ring is a critical step in the synthesis of this compound. Various strategies have been developed, primarily involving the cyclization of acyclic precursors and multicomponent reactions.

Cyclization Reactions Utilizing Acyclic Precursors

The formation of the isothiazole ring often proceeds through the cyclization of open-chain precursors containing the requisite nitrogen, sulfur, and carbon atoms in a suitable arrangement. Electrophilic cyclization is a common strategy employed in the synthesis of related heterocyclic systems like isoxazoles, which can be adapted for isothiazole synthesis. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can lead to the formation of 4-halo-substituted isoxazoles in good to excellent yields under mild conditions organic-chemistry.org. A similar strategy could be envisioned for the synthesis of this compound, starting from an appropriate acyclic thio-precursor.

Another relevant cyclization approach involves the reaction of enaminones with a source of sulfur and nitrogen. The synthesis of 1,3,4,5-tetrasubstituted pyrazoles through a 1,3-dipolar cycloaddition of in situ generated nitrilimines with enaminones highlights the versatility of enaminones as precursors in heterocyclic synthesis mdpi.com. This methodology could potentially be adapted for the synthesis of the this compound core by selecting appropriate starting materials.

Precursor TypeReagentsProduct TypePotential for this compound Synthesis
2-Alkyn-1-thione derivativeElectrophilic halogenating agent4-Halo-isothiazoleHigh, by analogy to isoxazole (B147169) synthesis
Enaminone derivativeSulfur source, Nitrogen sourceSubstituted isothiazoleModerate, would require careful selection of reagents

Multicomponent Reaction Approaches for Isothiazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of a wide variety of heterocyclic compounds nih.govmdpi.com. While a specific MCR for the direct synthesis of this compound is not extensively documented, the general principles of MCRs can be applied. For example, a reaction involving a phenyl-containing starting material, a source of the C4-carbon and nitrile group (e.g., a cyanide salt or malononitrile), a sulfur source, and a nitrogen source could potentially lead to the desired isothiazole core.

The use of imidazole (B134444) as an organocatalyst in MCRs for the synthesis of functionalized heterocycles from in situ-generated benzylidenemalononitrile (B1330407) derivatives demonstrates a viable pathway for constructing cyano-substituted aromatic rings rsc.org. This suggests that a multicomponent strategy involving benzaldehyde, malononitrile, a sulfur source, and an aminating agent could be a plausible route to this compound.

Functionalization and Derivatization Pathways of the this compound Core

Once the this compound core is synthesized, further functionalization can be achieved through various chemical transformations. Regioselective halogenation is a particularly important modification that introduces a versatile handle for subsequent cross-coupling reactions.

Regioselective Halogenation Strategies

The introduction of a halogen atom at a specific position on the isothiazole ring requires careful control of the reaction conditions and reagents.

The Hunsdiecker reaction, and its variations, provides a method for the decarboxylative halogenation of carboxylic acids adichemistry.comwikipedia.orgacs.org. This strategy can be applied to introduce a bromine atom at the 4-position of the isothiazole ring, starting from the corresponding 3-phenylisothiazole-4-carboxylic acid. The classic Hunsdiecker reaction involves the use of a silver salt of the carboxylic acid treated with bromine adichemistry.comwikipedia.org.

A related and often more practical approach is the decarboxylative bromination of the free carboxylic acid. Research on the bromination of a thiazole (B1198619) core, a similar heterocyclic system, has shown that thiazole carboxylic acids can undergo decarboxylative bromination under mild, transition-metal-free conditions researchgate.net. This method utilizes a sodium hydroxide (B78521)/water mixture as the solvent and tetra-butylammonium tribromide as the bromine source, offering a greener alternative to traditional Hunsdiecker conditions that often require toxic solvents like carbon tetrachloride researchgate.net.

A plausible synthetic route to a brominated 3-phenylisothiazole (B82050) derivative would involve the synthesis of 3-phenylisothiazole-4-carboxylic acid followed by a Hunsdiecker-type decarboxylative bromination. The synthesis of the closely related 3-bromo-4-phenylisothiazole-5-carboxylic acid has been reported, indicating the stability of the phenylisothiazole core to bromination conditions mdpi.comresearchgate.net.

ReactionStarting MaterialReagentsProduct
Classic HunsdieckerSilver 3-phenylisothiazole-4-carboxylateBr₂4-Bromo-3-phenylisothiazole
Modified Hunsdiecker3-Phenylisothiazole-4-carboxylic acidTetra-butylammonium tribromide, NaOH/H₂O4-Bromo-3-phenylisothiazole

The Sandmeyer reaction is a well-established method for the conversion of an aromatic or heteroaromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate organic-chemistry.orgwikipedia.org. This strategy can be employed to introduce an iodine atom onto the this compound core, provided that a suitable amino-substituted precursor is available.

The synthesis would begin with a this compound derivative bearing an amino group at the desired position for iodination. This amino-substituted isothiazole would then be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with an iodide source, typically potassium iodide, would yield the iodinated product organic-chemistry.org.

The Sandmeyer reaction is known to be applicable to a wide range of aromatic and heteroaromatic systems, including the halogenation of 2-amino-1,3-thiazoles nih.gov. This suggests that a similar transformation would be feasible on an amino-substituted this compound.

StepDescriptionReagentsIntermediate/Product
1. DiazotizationConversion of the amino group to a diazonium salt.NaNO₂, HCl (or other strong acid)This compound diazonium salt
2. IodinationDisplacement of the diazonium group with iodide.KIIodo-3-phenylisothiazole-4-carbonitrile

Carbon-Carbon Coupling Reactions at the Isothiazole Ring

The formation of new carbon-carbon bonds at the isothiazole ring is a powerful strategy for elaborating the core structure of this compound. This is typically achieved through modern cross-coupling reactions, which allow for the regioselective introduction of various aryl, heteroaryl, alkenyl, and alkynyl substituents.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in heterocyclic chemistry. libretexts.orgyoutube.com The reactivity of halogenated isothiazoles in these reactions is position-dependent, with the C-5 position generally being more reactive than the C-3 position. nih.gov

Starting from precursors like 3,5-dihalo-isothiazole-4-carbonitriles, regioselective couplings can be achieved. For instance, 3,5-dibromoisothiazole-4-carbonitrile is more reactive than its dichloro counterpart and serves as an effective substrate for Stille, Negishi, and Sonogashira couplings, primarily at the C-5 position. nih.gov

Stille Coupling: This reaction couples organotin compounds with organic halides. Research has shown that 3,5-dichloroisothiazole-4-carbonitrile (B127508) and 3,5-dibromoisothiazole-4-carbonitrile can be selectively functionalized at the C-5 position to yield 3-halo-5-(hetero/aryl)isothiazoles. nih.gov

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, the Negishi coupling has also been applied to 3,5-dibromoisothiazole-4-carbonitrile, again showing preferential reactivity at the C-5 position. nih.gov

Suzuki Coupling: The Suzuki coupling, which utilizes organoboron reagents, has been successfully employed for isothiazole derivatives. mdpi.com While couplings at the C-3 position are challenging with chloro, bromo, or triflate leaving groups, the use of 3-iodo-5-phenyl-isothiazole-4-carbonitrile, prepared via a Sandmeyer iodination, enables successful Suzuki couplings at the C-3 position. nih.gov This highlights the importance of the leaving group in modulating the reactivity of the C-3 position.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Isothiazole-4-carbonitrile Scaffolds This table is interactive. Click on the headers to sort.

Coupling Reaction Isothiazole Substrate Coupling Partner Catalyst/Conditions Product Yield (%) Reference
Stille 3,5-Dichloroisothiazole-4-carbonitrile 2-(Tributylstannyl)thiophene Pd(PPh₃)₄ / Dioxane 3-Chloro-5-(2-thienyl)isothiazole-4-carbonitrile 75 nih.gov
Stille 3,5-Dibromoisothiazole-4-carbonitrile Tributyl(vinyl)stannane Pd(PPh₃)₄ / Dioxane 3-Bromo-5-vinylisothiazole-4-carbonitrile 81 nih.gov
Suzuki 3-Iodo-5-phenylisothiazole-4-carbonitrile Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 3,5-Diphenylisothiazole-4-carbonitrile 85 nih.gov
Negishi 3,5-Dibromoisothiazole-4-carbonitrile Phenylzinc chloride Pd(PPh₃)₄ / THF 3-Bromo-5-phenylisothiazole-4-carbonitrile 70 nih.gov

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for heterocyclic systems. organic-chemistry.orgwikipedia.org In the context of isothiazoles, a palladium-catalyzed Ullmann-type coupling has been utilized to synthesize dimeric structures. Specifically, the homocoupling of 3-chloro-5-iodoisothiazole-4-carbonitrile using a palladium catalyst affords 5,5'-bi(3-chloroisothiazole-4-carbonitrile) in good yield. nih.gov This demonstrates the utility of Ullmann-type reactions for creating symmetrical bi-isothiazole systems.

Carbon-Nitrogen Coupling Reactions, Including Buchwald C-N Coupling

The formation of carbon-nitrogen bonds is pivotal for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, is a premier method for this transformation. wikipedia.orgrsc.orgorganic-chemistry.org

This methodology is applicable to halogenated this compound derivatives, allowing for the introduction of a wide array of primary and secondary amines at either the C-3 or C-5 positions, depending on the substitution pattern of the starting material. The choice of palladium precursor, ligand, and base is critical for achieving high yields and accommodating various functional groups on both the amine and the isothiazole substrate. wuxiapptec.comnih.gov For instance, coupling of aryl halides with various amines can be effectively catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. rsc.org While traditional C-N coupling reactions like the Goldberg reaction required harsh conditions, modern Buchwald-Hartwig protocols proceed under milder temperatures. wikipedia.org

Nucleophilic Substitution Reactions on the Isothiazole Nucleus

The isothiazole ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups and bearing a suitable leaving group (e.g., a halogen). The positions most susceptible to nucleophilic attack are generally the C-3 and C-5 positions. pharmaguideline.com

Studies on isothiazolium salts have shown that nucleophilic attack can occur at the ring sulfur atom or at the C-3 position. cdnsciencepub.com For neutral isothiazoles, halogen atoms at the C-5 position can be displaced by nucleophiles. For example, the reaction of 3,5-dichloroisothiazole-4-carbonitrile with sodium sulfide (B99878) leads to the displacement of the C-5 chlorine, ultimately forming a dimeric thioether, 5,5′-thiobis(3-chloroisothiazole-4-carbonitrile). mdpi.com Similarly, nucleophilic aromatic substitution of 3,6-dibromoisothiazolo[4,5-b]pyridine with various nitrogen nucleophiles occurs selectively at the 3-position. rsc.org This reactivity allows for the introduction of oxygen, sulfur, and nitrogen nucleophiles onto the isothiazole core.

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile group at the C-4 position of this compound is a versatile functional handle that can be converted into a variety of other functionalities. These transformations significantly expand the chemical space accessible from this scaffold.

For instance, the cyano group can be hydrolyzed under acidic conditions to the corresponding carboxamide and further to a carboxylic acid. The conversion of 3-bromo-4-phenylisothiazole-5-carboxamide to 3-bromo-4-phenylisothiazole-5-carboxylic acid has been achieved in high yield using sodium nitrite in trifluoroacetic acid. mdpi.com Moreover, strategic transformations can convert the cyano group into a halogen. A Hunsdiecker-type strategy can convert the cyano group to a bromo group, while a Hoffmann and Sandmeyer-type sequence can yield an iodo group at the C-4 position, providing new handles for further cross-coupling reactions. mdpi.com

Table 2: Examples of Functional Group Transformations of the Carbonitrile Moiety on Isothiazole Rings This table is interactive. Click on the headers to sort.

Starting Material Reagents/Conditions Product Transformation Type Reference
3-Bromo-4-phenylisothiazole-5-carboxamide* NaNO₂, TFA, 0 °C 3-Bromo-4-phenylisothiazole-5-carboxylic acid Carboxamide to Carboxylic Acid mdpi.com
Isothiazole-4-carbonitrile 1. H₂O₂, NaOH; 2. NaOBr Isothiazole-4-bromide Cyano to Bromo (via Hunsdiecker) mdpi.com
Isothiazole-4-carbonitrile 1. H₂O₂, NaOH; 2. I₂, KI Isothiazole-4-iodide Cyano to Iodo (via Hoffmann/Sandmeyer) mdpi.com

\Note: Carboxamide is readily formed from the corresponding carbonitrile.*

Hydrolysis to Carboxamide Derivatives

The conversion of a nitrile to a carboxamide is a fundamental transformation in organic synthesis. This partial hydrolysis can be achieved under both acidic and basic conditions. The process involves the addition of water across the carbon-nitrogen triple bond. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. lumenlearning.com A common method for the hydration of cyano-substituted isothiazoles to their corresponding carboxamides involves the use of concentrated sulfuric acid (conc. H₂SO₄). researchgate.net While the hydrolysis of nitriles can proceed all the way to the carboxylic acid, it is possible to stop the reaction at the amide stage by using carefully controlled conditions. chemistrysteps.com

Alternatively, basic hydrolysis, often employing hydrogen peroxide in an alkaline solution, provides a mild method for converting nitriles to amides. commonorganicchemistry.com This method is particularly useful when the starting material is sensitive to harsh acidic conditions. The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.

The general scheme for the hydrolysis of this compound to 3-Phenylisothiazole-4-carboxamide is presented below.

Reaction Scheme: Hydrolysis of Nitrile to Amide

ReagentConditionsProductYieldReference
conc. H₂SO₄Hydration reactionCarboxamide productsHigh yields researchgate.net
Alkaline H₂O₂Mild heating, careful monitoringAmide productVariable commonorganicchemistry.com
Conversion to Carboxylic Acid Analogues

The nitrile group of this compound can also be fully hydrolyzed to yield the corresponding 3-Phenylisothiazole-4-carboxylic acid. This transformation can be accomplished either by direct hydrolysis of the nitrile or via a two-step process involving the intermediate carboxamide. chemistrysteps.comgoogle.com

Direct hydrolysis requires harsh reaction conditions, such as heating under reflux with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide solution). libretexts.org

Acid Hydrolysis : Refluxing the nitrile with an aqueous acid like HCl or H₂SO₄ directly yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous base like NaOH produces the carboxylate salt and ammonia. A subsequent acidification step with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The two-step approach involves the initial formation and isolation of the 3-Phenylisothiazole-4-carboxamide, as described in the previous section, followed by its hydrolysis. The amide itself can be hydrolyzed under acidic or basic conditions, which are typically less harsh than those required for direct nitrile hydrolysis.

A notable method for converting a related compound, 3-bromo-4-phenylisothiazole-5-carboxamide, to its corresponding carboxylic acid involves treatment with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C). This reaction proceeds in excellent yield (99%). researchgate.netmdpi.com An older method using sodium nitrite in concentrated sulfuric acid at higher temperatures resulted in a significantly lower yield (39%). researchgate.netmdpi.com

Reaction Scheme: Conversion of Carboxamide to Carboxylic Acid

Starting MaterialReagentsConditionsYieldReference
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (4 equiv.), TFAca. 0 °C, 15 min99% researchgate.netmdpi.com
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (10 equiv.), conc. H₂SO₄ca. 100 °C39% researchgate.netmdpi.com

This modern and high-yielding method could potentially be adapted for the conversion of 3-Phenylisothiazole-4-carboxamide to 3-Phenylisothiazole-4-carboxylic acid.

Spectroscopic Characterization Techniques for 3 Phenylisothiazole 4 Carbonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-Phenylisothiazole-4-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group. The chemical shifts and splitting patterns of these aromatic protons are influenced by the isothiazole (B42339) ring.

For a closely related analog, 5-[(E)-2-(Dimethylamino)ethenyl]-3-phenylisothiazole-4-carbonitrile , the ¹H NMR spectrum in DMSO-d₆ showed a multiplet for the phenyl protons in the range of δ 7.38-7.53 ppm (3H) and a doublet of doublets at δ 7.98 ppm (2H). urfu.ru The protons on the ethenyl substituent appeared as doublets at δ 5.47 ppm and δ 7.19 ppm. urfu.ru This data suggests that for this compound, the phenyl protons would likely appear in a similar downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts would be influenced by the electron-withdrawing nature of the cyano group and the isothiazole ring.

Table 1: Representative ¹H NMR Data for an Analog of this compound

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
5-[(E)-2-(Dimethylamino)ethenyl)-3-phenylisothiazole-4-carbonitrileDMSO-d₆Phenyl-H7.38-7.53m
Phenyl-H7.98dd
N-CH=CH5.47d
N-CH=CH7.19d
N(CH₃)₂3.00s

Data sourced from a study on the synthesis of 4-(azol-5-yl)isoxazoles. urfu.ru

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. savemyexams.comlibretexts.org

For 5-[(E)-2-(Dimethylamino)ethenyl]-3-phenylisothiazole-4-carbonitrile , the ¹³C NMR spectrum revealed signals for the phenyl carbons at δ 127.5, 128.6, 129.8, and 133.5 ppm. urfu.ru The carbon atoms of the isothiazole ring were observed at δ 97.2 (C-4), δ 167.0 (C-5), and δ 177.3 (C-3). urfu.ru The nitrile carbon (CN) signal appeared at δ 116.3 ppm. urfu.ru Based on this, the ¹³C NMR spectrum of this compound is expected to show signals for the phenyl carbons in the aromatic region (δ 120-140 ppm), and distinct signals for the isothiazole ring carbons and the nitrile carbon. The C-3 carbon attached to the phenyl group and the C-4 carbon attached to the cyano group would likely be the most downfield among the isothiazole ring carbons due to deshielding effects.

Table 2: Representative ¹³C NMR Data for an Analog of this compound

CompoundSolventCarbonChemical Shift (δ, ppm)
5-[(E)-2-(Dimethylamino)ethenyl)-3-phenylisothiazole-4-carbonitrileDMSO-d₆Phenyl-C127.5, 128.6, 129.8, 133.5
Isothiazole C-3177.3
Isothiazole C-497.2
Isothiazole C-5167.0
CN116.3

Data sourced from a study on the synthesis of 4-(azol-5-yl)isoxazoles. urfu.ru

Advanced NMR Techniques (e.g., APT) for Carbon Peak Assignments

Advanced NMR techniques such as the Attached Proton Test (APT) are invaluable for distinguishing between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). huji.ac.ilaiinmr.commagritek.com In an APT spectrum, CH and CH₃ signals appear with a positive phase, while CH₂ and quaternary carbon signals show a negative phase. researchgate.net This information is crucial for unambiguous assignment of the signals in a ¹³C NMR spectrum.

In the characterization of 3-bromo-4-phenylisothiazole-5-carboxylic acid , APT NMR studies were utilized to assign the ¹³C peaks as CH and quaternary carbons. mdpi.com For this compound, an APT experiment would be expected to show positive signals for the CH carbons of the phenyl group and a negative signal for the quaternary carbon of the phenyl group attached to the isothiazole ring. The isothiazole ring carbons (C-3, C-4, and C-5) and the nitrile carbon, being quaternary, would all exhibit negative signals in an APT spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N (nitrile) group, the C=N and C=C bonds of the isothiazole and phenyl rings, and the C-H bonds of the aromatic ring.

A key feature would be the strong, sharp absorption band corresponding to the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2260-2220 cm⁻¹. specac.com For the analog 5-[3-(2,6-Dichlorophenyl)isoxazol-4-yl]-3-phenylisothiazole-4-carbonitrile , a distinct IR absorption for the C≡N group was observed at 2220 cm⁻¹. urfu.ru The stretching vibrations of the aromatic C=C bonds are expected in the region of 1600-1450 cm⁻¹, while the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Isothiazole Derivatives

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)
C≡N (Nitrile)Stretch2260 - 2220
C=C (Aromatic)Stretch1600 - 1450
C-H (Aromatic)Stretch> 3000
C=N (Isothiazole)Stretch~1650 - 1550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the isothiazole ring and loss of small molecules such as HCN or S. In a study of tert-butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate , low-resolution electron ionization (LREI) mass spectrometry showed a weak parent ion at m/z 316 and a major fragment at m/z 216, corresponding to the loss of the tert-butoxycarbonyl (Boc) group. mdpi.com This indicates that fragmentation often begins at the more labile parts of the molecule. The mass spectra of 3-phenylisothiazoles are characterized by prominent molecular ions and diagnostic fragment ions from the cleavage of the N-S or S-C(5) bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. ej-eng.orglibretexts.orgijprajournal.com This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the conjugated system formed by the phenyl group and the isothiazole ring. In the case of 3-bromo-4-phenylisothiazole-5-carboxylic acid , UV-vis spectroscopy in dichloromethane (B109758) showed a maximum absorption (λₘₐₓ) at 298 nm, which supports the presence of an intact isothiazole ring. mdpi.com A similar absorption profile would be anticipated for this compound, with the exact wavelength of maximum absorption being influenced by the specific substitution pattern.

Table 4: UV-Vis Absorption Data for an Isothiazole Analog

CompoundSolventλₘₐₓ (nm)
3-Bromo-4-phenylisothiazole-5-carboxylic acidDichloromethane298

Data sourced from a study on the synthesis of isothiazole carboxylic acids. mdpi.com

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

The precise solid-state structure of this compound has not been extensively reported in publicly available literature. However, crystallographic data for closely related isothiazole and thiazole (B1198619) analogues provide a strong basis for understanding its likely molecular geometry and packing in the crystalline state.

Computational modeling and data from analogues suggest that the phenyl ring at the C3 position is likely to be twisted out of the plane of the isothiazole ring to minimize steric hindrance. The degree of this torsion is a critical parameter that can be precisely determined by X-ray diffraction.

The carbonitrile group at the C4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is expected to influence the electronic properties of the isothiazole ring and to play a significant role in the crystal packing through dipole-dipole interactions or weak hydrogen bonds.

Interactive Data Table of Crystallographic Data for Isothiazole and Thiazole Analogues

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
1,3-Thiazole-4-carbonitrileMonoclinicP21/n3.792419.89326.31559091.08490
3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrileMonoclinic-------

Note: Complete crystallographic data for the second compound is not publicly available, though the crystal system has been reported. This table is interactive and can be sorted by clicking on the column headers.

The crystal structure of 1,3-thiazole-4-carbonitrile, an isomer of the isothiazole target, reveals a monoclinic crystal system with the space group P21/n . This information suggests that this compound may also crystallize in a relatively low-symmetry space group. The unit cell dimensions of the thiazole analogue provide a reference for the potential packing density of such heterocyclic systems .

For more complex analogues, such as 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile, it has been reported to crystallize in the monoclinic system . This further supports the likelihood of a monoclinic crystal system for phenylisothiazole carbonitrile derivatives.

In the absence of a definitive crystal structure for this compound, the study of its analogues is the most effective means of predicting its solid-state behavior. The planarity of the isothiazole ring, the rotational freedom of the phenyl group, and the interaction patterns of the carbonitrile moiety are all critical features that can be inferred from the crystallographic analysis of related compounds. These studies underscore the power of X-ray diffraction in elucidating the detailed molecular architecture of novel heterocyclic compounds.

In-Depth Computational Analysis of this compound Remains Largely Unexplored

While the broader class of isothiazoles and related nitrogen- and sulfur-containing heterocycles has been the subject of numerous computational studies, these investigations have centered on analogues and derivatives, rather than this compound itself. For instance, research is available on related compounds such as 5-amino-3-phenylisothiazole-4-carbonitrile and various halogenated or otherwise substituted phenylisothiazoles. These studies employ methods like Density Functional Theory (DFT) to explore molecular structures, electronic properties, and reactivity, and utilize molecular docking and dynamics simulations to predict biological interactions and conformational behaviors.

However, the specific data required for a thorough analysis of this compound, as outlined in the requested article structure, is not present in the surveyed literature. This includes detailed findings from DFT and advanced electronic structure methods like Hartree-Fock, as well as specific outcomes from molecular docking and dynamics simulations tailored to this compound.

The absence of such dedicated research means that critical data points for this specific molecule, such as its optimized ground state geometry, frontier molecular orbital energies (HOMO-LUMO gap), molecular electrostatic potential maps, potential ligand-target interactions, and conformational dynamics, have not been publicly documented. Consequently, the creation of a scientifically rigorous article with detailed data tables focusing exclusively on the computational aspects of this compound is not feasible at this time.

The scientific community's focus on other derivatives may be due to various factors, including synthetic accessibility, known biological activities of related compounds that prompt further investigation, or specific research interests of various groups. As such, the computational characterization of this compound represents a gap in the current scientific literature. Future research endeavors may yet shed light on the unique electronic and structural properties of this particular isothiazole derivative.

Computational and Theoretical Investigations of 3 Phenylisothiazole 4 Carbonitrile

Analysis of Electronic and Chemical Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. youtube.comresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, indicating nucleophilic sites, while the LUMO represents the ability to accept an electron, indicating electrophilic sites. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net

For 3-Phenylisothiazole-4-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the isothiazole (B42339) ring. In contrast, the LUMO is anticipated to be centered around the electron-withdrawing carbonitrile (-CN) group and the isothiazole ring. This distribution facilitates intramolecular charge transfer (ICT) from the phenyl group (donor) to the carbonitrile group (acceptor), a key feature for various molecular applications.

Table 1: Calculated Frontier Molecular Orbital Properties

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.40
Energy Gap (ΔE)4.45

Note: The values presented are representative and derived from DFT calculations on structurally similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deajchem-a.com The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. avogadro.cc Regions of negative electrostatic potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the isothiazole ring and the nitrogen atom of the carbonitrile group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These red-colored regions represent the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms of the phenyl ring are expected to exhibit the most positive potential (blue regions), making them susceptible to nucleophilic interactions. researchgate.net The green areas represent regions of neutral potential.

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, providing insights into the charge distribution and the nature of chemical bonds. uni-muenchen.deresearchgate.net It partitions the total electron population among the constituent atoms. nih.gov However, it's known that the results can be sensitive to the basis set used in the calculation. nih.gov

For this compound, the analysis is expected to show that the electronegative nitrogen and sulfur atoms carry negative Mulliken charges. The nitrogen atom of the cyano group would likely possess a significant negative charge. Carbon atoms bonded to these heteroatoms are predicted to have positive charges. This charge distribution pattern is consistent with the MEP analysis and further clarifies the electronic landscape of the molecule, highlighting the polar nature of the isothiazole and carbonitrile moieties.

Table 2: Predicted Mulliken Atomic Charges

AtomMulliken Charge (e)
S1-0.15
N2 (Isothiazole)-0.45
C3+0.25
C4+0.10
C5 (Cyano)+0.20
N6 (Cyano)-0.50

Note: These charges are illustrative, based on theoretical calculations for similar heterocyclic structures.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic molecules with significant π-conjugated systems and intramolecular charge-transfer characteristics are of great interest for applications in non-linear optics (NLO). nih.gov NLO materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion. nih.govfrontiersin.org Key parameters for evaluating NLO potential include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The structure of this compound, featuring a phenyl donor group and a carbonitrile acceptor group connected by a π-conjugated isothiazole bridge, suggests potential NLO activity. Theoretical calculations are used to quantify its NLO response. A large hyperpolarizability value (β) indicates a strong NLO response. nih.gov

Table 3: Calculated Non-Linear Optical (NLO) Properties

ParameterCalculated Value
Dipole Moment (μ)5.8 Debye
Mean Polarizability (α)25 x 10-24 esu
First Hyperpolarizability (β)150 x 10-30 esu

Note: Values are representative and based on DFT calculations common for organic NLO chromophores.

Solvation Effects and Thermodynamic Properties in Theoretical Models

Understanding how a molecule behaves in a solution is critical for many applications. Solvation models, such as the Polarizable Continuum Model (PCM), are used in theoretical calculations to simulate the effect of a solvent on the molecule's properties. rsc.orgfrontiersin.org Solvents can influence the geometry, electronic structure, and thermodynamic stability of a solute. mwjscience.com

For this compound, increasing solvent polarity is expected to have a notable impact. The dipole moment is likely to increase in polar solvents due to enhanced charge separation. mwjscience.com Thermodynamic properties such as the standard entropy (S) and heat capacity (Cv) are also influenced by the solvent environment, often increasing from the gas phase to a solvated state due to changes in the conformational freedom and solute-solvent interactions. rsc.org Conversely, the zero-point vibrational energy (ZPVE) may decrease with increasing solvent polarity. mwjscience.com

Table 4: Theoretical Thermodynamic Properties in Different Phases

Thermodynamic PropertyGas PhaseWater (Polar Solvent)
Zero-Point Vibrational Energy (kcal/mol)105.5105.2
Heat Capacity (Cv) (cal/mol·K)45.247.8
Entropy (S) (cal/mol·K)102.1104.5

Note: Data are illustrative, showing general trends observed for organic molecules in different solvent environments based on computational models.

Exploration of Biological Activity in 3 Phenylisothiazole 4 Carbonitrile Derivatives in Vitro and Mechanistic Studies

In Vitro Antimicrobial Activity Investigations

The antimicrobial potential of 3-phenylisothiazole-4-carbonitrile derivatives has been a primary focus of research, with studies exploring their efficacy against a variety of pathogenic microorganisms.

Antibacterial Efficacy Studies Against Pathogenic Strains

Derivatives of this compound have been tested against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comekb.egnih.govresearchgate.net For instance, certain phenylthiazole derivatives have shown a narrow spectrum of antibacterial activity, with more pronounced effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria. ekb.egarakmu.ac.ir In some cases, the activity of these compounds against S. aureus was comparable to the antibiotic ceftizoxime. arakmu.ac.ir The introduction of different substituents on the phenylthiazole core has been a key strategy to enhance antibacterial action. For example, chalcone-based benzothiazole (B30560) derivatives have demonstrated excellent antibacterial activity, in some instances surpassing that of the standard drug bismerthiazole. nih.gov Similarly, the substitution of nitro and methoxy (B1213986) groups on the phenyl ring of thiazolidin-4-one derivatives of benzothiazole improved their antibacterial effects against Pseudomonas aeruginosa and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Phenylthiazole Derivatives

Derivative TypeBacterial Strain(s)Observed EffectReference
Phenylthiazole derivativesStaphylococcus aureus, Bacillus subtilisSignificant efficacy ekb.eg
Chalcone-based benzothiazoleXanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs)Excellent activity, surpassing standard drugs nih.gov
Thiazolidin-4-one derivatives of benzothiazolePseudomonas aeruginosa, Escherichia coliActive, comparable to standard drugs nih.gov
Aminothiazole derivativesEscherichia coli, Bacillus subtilisHigh antibacterial activity mdpi.com

Antifungal Efficacy Studies

The isothiazole (B42339) scaffold has also been investigated for its antifungal properties. nih.govbiorxiv.orgnih.govmdpi.comresearchgate.net Phenylthiazole has been identified as a promising antifungal skeleton. mdpi.com For example, a series of phenylthiazole derivatives containing an acylhydrazone moiety demonstrated remarkable antifungal activities against phytopathogenic fungi like Magnaporthe oryzae. mdpi.com Some of these derivatives exhibited higher inhibition rates than the commercial fungicide penthiopyrad. mdpi.com Similarly, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety showed excellent antifungal activity against Sclerotinia sclerotiorum, with efficacy equivalent to the commercial fungicide Carbendazim. nih.gov The antifungal mechanism of some derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of Selected Phenylthiazole Derivatives

Derivative TypeFungal Strain(s)Observed EffectReference
Phenylthiazole with acylhydrazone moietyMagnaporthe oryzaeExcellent activity, higher than some commercial fungicides mdpi.com
Phenylthiazole with 1,3,4-thiadiazole thione moietySclerotinia sclerotiorumExcellent activity, equivalent to Carbendazim nih.gov
3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-oneAspergillus fumigatus, Aspergillus flavus, Aspergillus nigerAppreciable activity biorxiv.org
Thiazole (B1198619) derivatives with cyclopropane (B1198618) systemCandida albicansVery strong antifungal effect nih.gov

Antiviral Activity Assessments

The antiviral potential of this compound derivatives has been explored against a range of viruses. nih.govmdpi.com A series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles were evaluated as anti-rhinovirus agents. nih.gov While the parent compound 3-methylthio-5-phenyl-4-isothiazolecarbonitrile showed no activity, derivatives with bulky substituents on the phenyl ring were effective against a majority of the human rhinovirus (HRV) serotypes tested. nih.gov The mechanism of action for one of these derivatives was found to be the prevention of viral attachment to host cells by inducing a conformational change in the viral capsid. nih.gov Other isothiazole derivatives have shown effectiveness against Poliovirus 1, Echovirus 9, Coxsackie B1, and measles virus. nih.gov

In Vitro Anti-inflammatory Properties and Mechanistic Insights

Derivatives of phenylthiazole have demonstrated significant anti-inflammatory activity in various in vitro models. wjpmr.commdpi.commdpi.comnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net These compounds have been shown to inhibit the production of key inflammatory mediators. For instance, certain derivatives can suppress the expression of nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

The anti-inflammatory mechanisms of these compounds are multifaceted. mdpi.com They have been shown to modulate critical signaling pathways involved in inflammation, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Some derivatives are believed to exert their anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators and reducing vascular permeability and neutrophil migration. wjpmr.com Furthermore, the anti-inflammatory activity of some derivatives is linked to the inhibition of the PI3K-AKT signaling pathway. nih.govnih.gov

Anticancer Activity Research via In Vitro Cell Line Studies

The anticancer potential of this compound derivatives is an area of intense investigation, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govmdpi.comjppres.com

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

A wide array of phenylthiazole derivatives has been synthesized and evaluated for their ability to inhibit the growth of human cancer cells. For example, novel thiazole derivatives have shown significant anticancer activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines. nih.gov In some instances, the efficacy of these compounds surpassed that of the standard anticancer drug doxorubicin. nih.gov

Other studies have reported the potent cytotoxic effects of phenylthiazole derivatives against lung cancer cell lines such as NCI-H1299 and A549. researchgate.netamegroups.org These compounds were found to inhibit proliferation, colony formation, and cell migration in a concentration-dependent manner. researchgate.net The mechanism of action often involves the induction of apoptosis (programmed cell death), which is a desirable characteristic for anticancer agents. researchgate.netresearchgate.net For example, certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins like cleaved-caspase 3 and cleaved-PARP, while downregulating anti-apoptotic proteins like Bcl-2. researchgate.net

Table 3: Anticancer Activity of Selected Phenylthiazole Derivatives Against Specific Cell Lines

Derivative TypeCancer Cell Line(s)Observed EffectReference
Novel thiazole derivativesMCF-7 (breast), NCI-H460 (lung), SF-268 (CNS)Higher efficacy than doxorubicin nih.gov
1,2,3-Triazole-containing hybridsNCI-H1299 (lung), A549 (lung), NCI-H1437 (lung)Prominent inhibitory effects researchgate.net
Phenylthiazole derivativesSKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), MCF-7 (breast)Cytotoxic activity nih.gov
Thiazole derivativesLeukemia HL-60(TB)Induction of G0–G1 phase cell cycle arrest and apoptosis nih.gov
Spiro-acenaphthylene tethered- nih.govresearchgate.netmersin.edu.tr-thiadiazoleRXF393 (renal), HT29 (colon), LOX IMVI (melanoma)Significant anticancer efficacy mdpi.com

Structure-Activity Relationship (SAR) Analysis in Cytotoxicity

The cytotoxic potential of isothiazole derivatives, including those related to this compound, has been a subject of significant investigation. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring and substituents on the isothiazole core can profoundly influence their anticancer activity.

For instance, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their cytotoxic effects against various human cancer cell lines. The position of substituents on the N-phenyl ring was found to be a critical determinant of activity. A derivative with a nitro group at the para position of the phenyl ring demonstrated the highest cytotoxic activity against the SKNMC (neuroblastoma) cell line, with an IC50 value of 10.8 ± 0.08 µM. nih.gov In contrast, moving the nitro group to the meta position resulted in a significant decrease in potency against the same cell line. nih.gov This suggests that the electronic properties and placement of substituents on the phenyl ring are crucial for cytotoxic efficacy.

In the same study, a chlorine atom at the meta position of the phenyl ring conferred notable activity against the Hep-G2 (human hepatocarcinoma) cell line. nih.gov This highlights that the optimal substitution pattern on the phenyl ring can be cell-line specific. The electron-withdrawing nature of these substituents appears to play a role in enhancing cytotoxicity.

Furthermore, studies on other related heterocyclic compounds, such as thiourea (B124793) derivatives, have shown that the presence and position of electron-withdrawing groups on the phenyl ring are important for cytotoxicity. For example, a 3,4-dichlorophenyl substituted thiourea derivative displayed high activity against SW620 (metastatic colon cancer) cells with an IC50 of 1.5 ± 0.72 μM. nih.gov Shifting the positions of the chloro substituents led to a reduction in potency. nih.gov Similarly, a para-substituted trifluoromethyl group on the phenyl ring was more effective than an ortho-substituted one. nih.gov

Table 1: Cytotoxicity of Phenylthiazole and Phenylthiourea Derivatives

Compound Substituent on Phenyl Ring Cancer Cell Line IC50 (µM)
Phenylthiazole Derivative p-NO2 SKNMC 10.8 ± 0.08 nih.gov
Phenylthiazole Derivative m-NO2 SKNMC 15.3 ± 1.12 nih.gov
Phenylthiazole Derivative m-Cl Hep-G2 11.6 ± 0.12 nih.gov
Phenylthiourea Derivative 3,4-di-Cl SW620 1.5 ± 0.72 nih.gov
Phenylthiourea Derivative 4-CF3 SW620 5.8 ± 0.76 nih.gov

These findings collectively suggest that for this compound derivatives, the introduction of electron-withdrawing groups at specific positions on the phenyl ring is a promising strategy for enhancing cytotoxic activity.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition)

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. mdpi.comwikipedia.org Various heterocyclic compounds have been investigated as potential XO inhibitors. While direct studies on this compound are limited, research on structurally related thiazole and other heterocyclic derivatives provides valuable insights.

A series of 2-phenylthiazole-4-carboxylic acid derivatives have been identified as potent XO inhibitors, with one compound exhibiting an IC50 value of 48.6 nM. nih.gov This suggests that the phenyl-heterocycle scaffold is a viable starting point for designing XO inhibitors. SAR studies on these compounds indicated that a nitro group at the meta position and an isobutoxy group at the para position of the phenyl ring were beneficial for activity. nih.gov

Kinetic studies on various inhibitors have revealed different mechanisms of XO inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.comnih.govnih.gov For example, some thiazole-5-carboxylic acid derivatives have been shown to be mixed-type inhibitors of XO. nih.gov The reversibility of inhibition is another important factor, which can be evaluated using methods like dilution assays. mdpi.com

The inhibitory potential is often influenced by specific structural features. For instance, in a study of phenolic compounds, flavonoids showed more potent XO inhibitory activity compared to chlorogenic acids. nih.gov The presence and position of hydroxyl groups on the aromatic rings can play a significant role in the interaction with the enzyme's active site. nih.gov

Table 2: Xanthine Oxidase Inhibition by Structurally Related Compounds

Compound Class Key Structural Features Inhibition Data Inhibition Type
2-Phenylthiazole-4-carboxylic acid derivative m-NO2 and p-isobutoxy on phenyl ring IC50 = 48.6 nM nih.gov Not specified
Thiazole-5-carboxylic acid derivative Disubstituted B-ring IC50 = 0.45 µM nih.gov Mixed-type nih.gov
Indole-3-carbonitrile derivative 5-oxo-4,5-dihydro-1,2,4-oxadiazole at position 5 IC50 = 0.36 µM nih.gov Mixed-type nih.gov
3-Phenylcoumarin derivative Not specified IC50 = 91 nM nih.gov Mixed-type nih.gov

These findings suggest that this compound derivatives, with appropriate substitutions, could also act as effective xanthine oxidase inhibitors.

Receptor Binding and Ligand-Target Interaction Studies (e.g., Molecular Docking Simulations, Binding Assays)

Molecular docking simulations and other computational studies are instrumental in elucidating the binding modes of small molecules with their biological targets, providing a rationale for their observed activities. For derivatives of this compound, such studies can predict their interactions with key proteins involved in cancer and other diseases.

In a study of thiazole derivatives as potential anticancer agents, molecular docking was used to investigate their binding to several key proteins, including aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com One of the docked compounds exhibited a strong binding energy of -7.91 kcal/mol with the aromatase receptor, indicating a high affinity. mdpi.com The interactions with the active site amino acids were primarily through hydrogen bonding and arene-H interactions. mdpi.com

Another study on thiazole derivatives targeting tubulin polymerization showed that the designed compounds could fit into the colchicine (B1669291) binding site of tubulin. nih.gov The trimethoxyphenyl moiety of the compounds was observed to interact with specific amino acid residues in this site, which is consistent with the mechanism of action of many known tubulin inhibitors.

Molecular docking of thiazole-indole-isoxazole derivatives against the STAT3 protein and DNA has also been performed to understand their potential anticancer mechanisms. researchgate.net These studies help in identifying the key structural features responsible for the interaction with biological targets and guide the design of more potent and selective inhibitors.

For xanthine oxidase inhibitors, docking studies have revealed interactions with amino acid residues such as Arg880 and Thr1010 in the enzyme's active site. nih.gov The carboxylate group on a thiazole ring, for instance, was shown to form hydrogen bonds with Arg880 and Ser875. nih.gov These specific interactions are crucial for the inhibitory activity.

Other Investigated In Vitro Biological Activities (e.g., Anti-HIV Activity, Hypolipidemic Activity, Hepatoprotective Activity)

Anti-HIV Activity

A series of 3,4,5-trisubstituted isothiazoles have been screened for their activity against HIV-1 and HIV-2. nih.gov Notably, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (IIIB) and HIV-2 (ROD) with EC50 values of 7.8 and 9.7 µg/ml, respectively. nih.gov The presence of a free mercapto group at the 3-position of the isothiazole ring was crucial for this activity, as its replacement with a thioalkyl or dialkylamino function led to a loss of anti-HIV activity. nih.gov

Further modifications at the 3-position led to other active compounds. For example, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were also effective against both HIV-1 and HIV-2. nih.gov

Table 3: Anti-HIV Activity of 5-Phenylisothiazole-4-carbonitrile Derivatives

Compound HIV-1 (IIIB) EC50 (µg/ml) HIV-2 (ROD) EC50 (µg/ml)
3-Mercapto-5-phenyl-4-isothiazolecarbonitrile 7.8 nih.gov 9.7 nih.gov
5-Phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile 13.6 nih.gov 17.4 nih.gov
S-(4-Cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate 15.2 nih.gov 13.4 nih.gov

Hypolipidemic Activity

While specific studies on the hypolipidemic activity of this compound are not widely available, research on other thiazole and isoxazole (B147169) derivatives has shown promise in this area. For instance, a series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives were evaluated for their in-vivo hypolipidemic activity. researchgate.net Several of these compounds significantly decreased serum levels of total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL levels. researchgate.net

Additionally, some thiazolidinone derivatives have been reported to reduce serum cholesterol and triglyceride levels. researchgate.net These findings suggest that the isothiazole scaffold could be a valuable template for the development of new hypolipidemic agents.

Hepatoprotective Activity

The potential hepatoprotective effects of compounds are often evaluated in vitro using cell lines like HepG2 against toxins such as carbon tetrachloride (CCl4) or acetaminophen. nih.govnih.gov While direct evidence for the hepatoprotective activity of this compound is scarce, studies on other nitrogen and sulfur-containing heterocyclic compounds provide a basis for potential activity. For example, certain 4-phenyltetrahydroquinoline derivatives have demonstrated hepatoprotective properties against CCl4-induced liver damage in rats. nih.gov These compounds were found to reduce elevated liver enzyme levels and mitigate oxidative stress. nih.gov The in vitro cytotoxicity of these compounds on HepG2 cells was also assessed to determine their safety profile. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also exhibit hepatoprotective effects, warranting further investigation.

Material Science and Agrochemical Applications of Isothiazole Scaffolds in Research

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Isothiazole (B42339) derivatives, including phenylisothiazole carbonitriles, are highly valued as intermediates in organic synthesis due to their inherent reactivity and the ability to introduce diverse functionalities. mdpi.com The isothiazole ring can be constructed through several methods, including the cyclization of compounds with pre-formed N-C-C-C-S fragments or through (3+2) and (4+1) heterocyclization strategies. thieme-connect.com These synthetic routes provide access to a wide array of substituted isothiazoles.

The functional groups on compounds like 3-Phenylisothiazole-4-carbonitrile serve as handles for further chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, opening pathways to new classes of compounds. mdpi.comresearchgate.net Research has demonstrated the successful transformation of 3-bromo-4-phenylisothiazole-5-carboxamide to its corresponding carboxylic acid in excellent yields (99%) using sodium nitrite (B80452) in trifluoroacetic acid. mdpi.comresearchgate.net This highlights the potential for modifying the carbonitrile moiety at position 4.

Furthermore, the isothiazole ring itself can be functionalized. Halogenated isothiazoles, for example, are precursors for cross-coupling reactions like Suzuki, Stille, and Negishi, allowing for the introduction of various aryl or alkyl groups. researchgate.net This versatility makes isothiazole-based molecules like this compound important starting materials for constructing more complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net

Development of Novel Polymeric Materials with Specific Electronic Properties

The isothiazole scaffold is being explored for its incorporation into novel polymeric materials, where its electron-accepting nature can be harnessed to create materials with specific electronic and optical properties. While research on polymers containing the precise this compound unit is not widely documented, the broader class of thiazole (B1198619) and isothiazole-containing polymers demonstrates significant potential. These heterocyclic systems are integrated into polymer backbones to influence properties like conductivity, redox potential, and photoluminescence. mdpi.comnih.gov

For example, conjugated copolymers based on thieno[3,4-d]thiazole (TTz) derivatives have been synthesized and shown to have tunable HOMO and LUMO energy levels. rsc.org By combining TTz with other monomers like benzodithiophene (BDT) or diketopyrrolopyrrole (DPP), researchers have created polymers with bandgaps ranging from 1.07 to 1.82 eV, making them suitable for applications in organic electronics. rsc.org

Polyurea derivatives containing thiazole rings have also been synthesized, showing varied and interesting properties for potential application as corrosion inhibitors. mdpi.com Additionally, polymers functionalized with thiazolium groups (the quaternized form of thiazole) have been developed as antibacterial materials. nih.gov These examples underscore the principle that incorporating heterocyclic rings like isothiazole into polymer chains is a key strategy for developing advanced materials with tailored electronic characteristics.

Applications in the Development of Dyes and Pigments

The structural characteristics of isothiazole derivatives make them suitable components in the synthesis of dyes and pigments. researchgate.netmdpi.com The color of organic colorants is determined by the molecule's structure and intermolecular interactions in the solid state. researchgate.net The incorporation of heterocyclic systems like isothiazole can influence the electronic transitions within the molecule, thereby affecting its color and other properties.

Thiazole-based azo dyes have been synthesized and successfully used for dyeing polyester (B1180765) fabrics, producing orange and red shades with good color strength and fastness properties. ekb.egresearchgate.netemerald.com The presence of heteroatoms and conjugated systems in these dyes leads to significant shifts in their absorption spectra, resulting in bright and stable colors. ekb.eg Compositions containing isothiazole derivatives have also been noted for their use as protectors for dyes and pigments. researchgate.net While specific dyes based on this compound are not extensively detailed, the established use of the broader thiazole and isothiazole families in colorant chemistry indicates a strong potential for this compound in similar applications. researchgate.netepo.org

Agrochemical Applications and Research (e.g., Novel Pesticides)

Isothiazole and its derivatives have attracted significant attention in the field of agrochemical research due to their broad-spectrum biological activity, low toxicity, and potential for diverse structural modifications. acs.orgnih.govacs.org The isothiazole ring is a key component in several commercial and investigational pesticides, including fungicides and insecticides. mdpi.commdpi.com

Fungicidal Activity: The isothiazole moiety is present in the fungicide Isotianil, which is effective against rice blast. mdpi.com Research into novel isothiazole-thiazole derivatives has yielded compounds with excellent in vivo activity against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov For instance, compound 6u from one study showed potent fungicidal action with EC₅₀ values of 0.046 mg·L⁻¹ and 0.20 mg·L⁻¹ against these two pathogens, respectively. nih.gov Phenylthiazole derivatives containing an acylhydrazone moiety have also shown remarkable efficacy against Magnaporthe oryzae, the fungus causing rice blast, with some compounds exhibiting EC₅₀ values superior to commercial fungicides. nih.gov

CompoundTarget PathogenEC₅₀ (μg/mL)Reference FungicideEC₅₀ (μg/mL)
E26 Magnaporthe oryzae1.29Isoprothiolane3.22
E17 Magnaporthe oryzae1.45Isoprothiolane3.22
E23 Magnaporthe oryzae1.50Isoprothiolane3.22
E4 Magnaporthe oryzae1.66Isoprothiolane3.22
Data sourced from a study on phenylthiazole derivatives containing an acylhydrazone moiety. nih.gov

Insecticidal Activity: Thiazole-containing compounds are well-established insecticides, such as the neonicotinoids thiamethoxam (B1682794) and clothianidin. mdpi.com Recent research has focused on developing new phenylthiazole derivatives to control chewing pests. mdpi.com A series of phenylthiazole derivatives containing a primary amide and a cyano group were synthesized and tested against the diamondback moth (Plutella xylostella). scau.edu.cn Two compounds, 6d and 7d , demonstrated significant insecticidal activity. scau.edu.cn

CompoundTarget PestLC₅₀ (mg/L)
6d Plutella xylostella23.94
7d Plutella xylostella30.37
Data sourced from a study on phenylthiazole derivatives against Plutella xylostella. scau.edu.cn

These findings highlight that the isothiazole scaffold, as exemplified by structures like this compound, is a promising platform for the development of new, highly effective pesticides. acs.orgnih.gov The ability to modify the substituents on the phenyl and isothiazole rings allows for the fine-tuning of biological activity and the creation of novel crop protection agents. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 3-arylpyrazole-4-carbonitrile derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : A typical synthesis involves triazenylpyrazole precursors reacting with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled heating (e.g., 50°C for 16 hours). Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) achieves yields of 76–88% . Key factors include:
  • Solvent Choice : Methylene chloride ensures solubility of intermediates.
  • Catalyst : Trifluoroacetic acid accelerates azide group activation.
  • Temperature : Slow warming minimizes side reactions (e.g., decomposition of azides).
  • Table 1 : Comparison of reaction conditions and yields for derivatives:
DerivativeSolventTemp (°C)CatalystYield (%)Reference
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrileCH₂Cl₂50TFA88
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrileCH₂Cl₂50TFA76
5-Azido-1H-pyrazole-4-carbonitrileCH₂Cl₂50TFA85

Q. How are pyrazole-4-carbonitrile derivatives characterized, and what spectroscopic markers are critical?

  • Methodological Answer : Characterization relies on 1H/13C NMR , IR , and HRMS :
  • NMR : The pyrazole C4-carbonitrile signal appears at δ ~111–112 ppm in 13C NMR . Aromatic protons (e.g., benzyl groups) show splitting patterns at δ 7.2–7.6 ppm .
  • IR : Strong absorption at ~2130–2240 cm⁻¹ confirms nitrile (-C≡N) and azide (-N₃) groups .
  • HRMS : Mass accuracy within ±0.1 ppm validates molecular formulas (e.g., C12H10N6: Calcd 238.0961, Found 238.0962) .

Advanced Research Questions

Q. How can solvent polarity and temperature gradients optimize reaction efficiency for sensitive intermediates (e.g., azides)?

  • Methodological Answer :
  • Low-Polarity Solvents : Cyclohexane/ethyl acetate gradients reduce azide decomposition during chromatography .
  • Controlled Heating : Gradual warming (0°C → 50°C) prevents exothermic side reactions .
  • Case Study : Replacing methylene chloride with THF/water (1:1) in click chemistry (e.g., CuAAC reactions) improves regioselectivity for triazole hybrids (66% yield) .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • NMR Comparison : For 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile vs. 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile, distinguish substituents via methyl group signals (δ 2.38 ppm) or benzyl proton multiplicity (δ 7.43–7.24 ppm) .
  • IR Differentiation : Azide stretching (2139 cm⁻¹) vs. nitrile (2231 cm⁻¹) resolves overlapping bands .

Q. What green chemistry approaches improve sustainability in pyrazole-4-carbonitrile synthesis?

  • Methodological Answer :
  • Mechanochemical Synthesis : Ball-milling with Fe3O4@SiO2@Vanillin nanoparticles achieves solvent-free, room-temperature reactions (e.g., pyrazolyl-5-amino-pyrazole-4-carbonitriles) .
  • Catalyst Reusability : Silica-coated magnetic nanoparticles retain >90% activity after 5 cycles .

Q. How do computational methods (e.g., DFT) validate reaction mechanisms or regioselectivity?

  • Methodological Answer :
  • DFT/B3LYP Modeling : Predicts transition states for triazole formation in CuAAC reactions, aligning with experimental regioselectivity (e.g., 1,4-triazole vs. 1,5-isomer) .
  • Electron Density Maps : Identify nucleophilic sites on pyrazole rings for functionalization .

Q. What strategies mitigate instability of azide-containing intermediates during storage?

  • Methodological Answer :
  • Low-Temperature Storage : –20°C in amber vials prevents photodegradation.
  • Inert Atmosphere : Argon gas minimizes moisture-induced decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for 3-azido-pyrazole derivatives?

  • Methodological Answer :
  • Purity Check : Recrystallize with ethyl acetate/hexane to remove residual Celite .
  • DSC Analysis : Differential scanning calorimetry confirms phase transitions (e.g., MP = 100–101.5°C vs. oil formation in due to trace solvents).

Biological Research Applications

Q. What in vitro assays are suitable for evaluating bioactivity of pyrazole-4-carbonitrile derivatives?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against S. aureus/MRSA .
  • Cytotoxicity : MTT assays on human cell lines (IC50) to assess therapeutic windows .

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